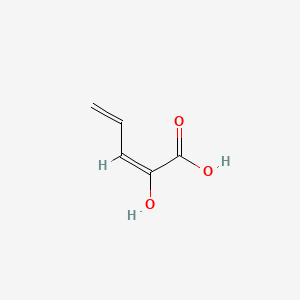
(2E)-2-hydroxypenta-2,4-dienoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-2-hydroxypenta-2,4-dienoic acid is an organic compound characterized by the presence of a hydroxyl group and a conjugated diene system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-hydroxypenta-2,4-dienoic acid can be achieved through several methods. One common approach involves the aldol condensation of acetaldehyde with acrolein, followed by oxidation to introduce the hydroxyl group. The reaction conditions typically require a base catalyst, such as sodium hydroxide, and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions, followed by purification steps such as distillation or crystallization. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
(2E)-2-hydroxypenta-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid.
Reduction: The conjugated diene system can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (2E)-2-carboxypenta-2,4-dienoic acid.
Reduction: Formation of 2-hydroxypentanoic acid.
Substitution: Formation of (2E)-2-chloropenta-2,4-dienoic acid or (2E)-2-bromopenta-2,4-dienoic acid.
科学研究应用
(2E)-2-hydroxypenta-2,4-dienoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of (2E)-2-hydroxypenta-2,4-dienoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and conjugated diene system allow it to participate in various biochemical reactions, such as enzyme catalysis and signal transduction. The compound may exert its effects by modulating the activity of enzymes involved in oxidative stress and inflammation.
相似化合物的比较
Similar Compounds
(2E)-2-hydroxyhexa-2,4-dienoic acid: Similar structure with an additional carbon atom.
(2E)-2-hydroxybut-2,4-dienoic acid: Similar structure with one fewer carbon atom.
(2E)-2-hydroxy-3-methylpenta-2,4-dienoic acid: Similar structure with a methyl group substitution.
Uniqueness
(2E)-2-hydroxypenta-2,4-dienoic acid is unique due to its specific combination of a hydroxyl group and a conjugated diene system, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
159694-16-3 |
|---|---|
分子式 |
C5H6O3 |
分子量 |
114.1 g/mol |
IUPAC 名称 |
(2E)-2-hydroxypenta-2,4-dienoic acid |
InChI |
InChI=1S/C5H6O3/c1-2-3-4(6)5(7)8/h2-3,6H,1H2,(H,7,8)/b4-3+ |
InChI 键 |
VHTQQDXPNUTMNB-ONEGZZNKSA-N |
SMILES |
C=CC=C(C(=O)O)O |
手性 SMILES |
C=C/C=C(\C(=O)O)/O |
规范 SMILES |
C=CC=C(C(=O)O)O |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















